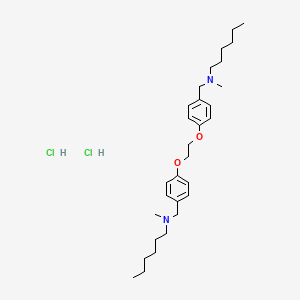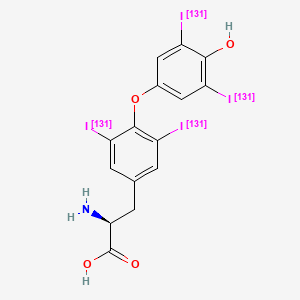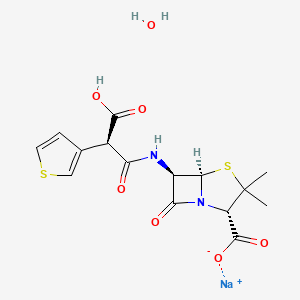
Ticarcillin monosodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticarcillin monosodium is a semisynthetic, extended-spectrum carboxypenicillin antibacterial agent. It is effective against a wide range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. This compound is commonly used in the treatment of lower respiratory tract infections, skin and skin structure infections, urinary tract infections, and intra-abdominal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ticarcillin monosodium is synthesized through a multi-step process involving the acylation of 6-aminopenicillanic acid (6-APA) with a thiopheneacetic acid derivative. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The resulting intermediate is then treated with sodium hydroxide to form the monosodium salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization and filtration are commonly employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Ticarcillin monosodium undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form penicilloic acid.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at different pH levels.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed:
Penicilloic Acid: Formed during hydrolysis.
Various Derivatives: Depending on the specific reagents and conditions used in substitution reactions.
Scientific Research Applications
Ticarcillin monosodium is extensively used in scientific research, particularly in the fields of microbiology and pharmacology. Its applications include:
Antibacterial Studies: Used to study the efficacy of antibacterial agents against various bacterial strains.
Mechanism of Action Studies: Helps in understanding the molecular mechanisms of antibacterial activity.
Pharmacokinetics and Pharmacodynamics: Used in studies to determine the absorption, distribution, metabolism, and excretion of antibacterial agents.
Clinical Research: Investigated for its effectiveness in treating various bacterial infections
Mechanism of Action
Ticarcillin monosodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains which are essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Piperacillin: Another extended-spectrum penicillin with similar antibacterial activity.
Carbenicillin: A carboxypenicillin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.
Azlocillin: A ureidopenicillin with a broader spectrum of activity.
Uniqueness: Ticarcillin monosodium is unique due to its high efficacy against Pseudomonas aeruginosa and its ability to be used in combination with beta-lactamase inhibitors like clavulanic acid to overcome resistance mechanisms .
Properties
Molecular Formula |
C15H17N2NaO7S2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
InChI |
InChI=1S/C15H16N2O6S2.Na.H2O/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;1H2/q;+1;/p-1/t7-,8-,9+,12-;;/m1../s1 |
InChI Key |
BVGLWBKHBMAPKY-QBGWIPKPSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


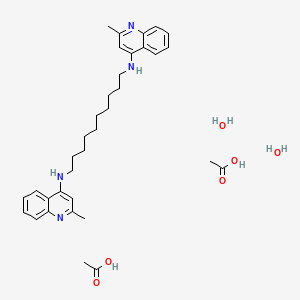
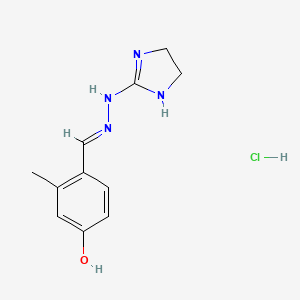
![(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859823.png)
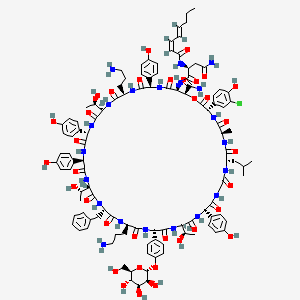
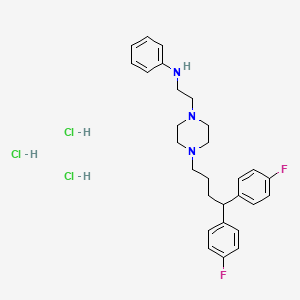
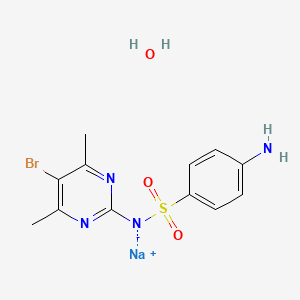

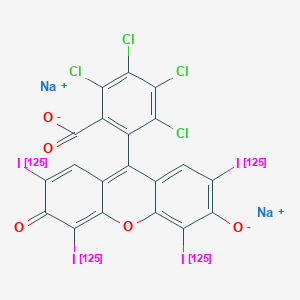
![[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate](/img/structure/B10859884.png)
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)


